molecular formula C19H22BrN3O2 B2773897 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1421583-89-2

2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Katalognummer: B2773897
CAS-Nummer: 1421583-89-2
Molekulargewicht: 404.308
InChI-Schlüssel: RYXYKNMHYQOQKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a cyclopropyl-substituted oxadiazole ring, and a cyclohexylacetamide moiety, making it a unique structure for chemical research and potential therapeutic uses.

Eigenschaften

IUPAC Name

2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c20-15-7-3-2-6-14(15)12-16(24)22-19(10-4-1-5-11-19)18-21-17(23-25-18)13-8-9-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYKNMHYQOQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the 2-bromophenyl acetamide: This can be achieved by reacting 2-bromobenzoyl chloride with acetamide under basic conditions.

    Synthesis of the cyclopropyl-substituted oxadiazole: This involves the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions to form the oxadiazole ring.

    Coupling of the two fragments: The final step involves coupling the 2-bromophenyl acetamide with the cyclopropyl-substituted oxadiazole using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the cyclohexyl moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized forms of the oxadiazole or cyclohexyl moieties.

    Reduction: Reduced forms of the oxadiazole or cyclohexyl moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving the oxadiazole ring.

    Medicine: Potential therapeutic uses due to its unique structure, which may interact with specific biological targets.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
  • 2-(2-fluorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
  • 2-(2-iodophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Uniqueness

The uniqueness of 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions, while the cyclopropyl-substituted oxadiazole ring can confer unique binding properties in biological systems.

Biologische Aktivität

The compound 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H23BrN4O2C_{19}H_{23}BrN_{4}O_{2}, and it features a complex structure that includes a bromophenyl group and a cyclohexyl moiety linked through an acetamide functional group. The presence of the oxadiazole ring contributes to its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are integral in mediating cellular responses to hormones and neurotransmitters. Compounds like this one may act as agonists or antagonists at specific GPCRs, influencing pathways related to inflammation and pain .
  • Kinase Inhibition : Many oxadiazole derivatives have been studied for their ability to inhibit kinases involved in cancer progression. The specific compound may exhibit selectivity towards certain kinases, potentially impacting cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Biological Activity Effect Reference
Anticancer ActivityInhibits proliferation in cancer cell lines
Anti-inflammatory EffectsReduces cytokine release in vitro
GPCR ModulationAlters receptor signaling pathways

Case Studies

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Inflammation Models : In animal models of inflammation, the administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Neuropharmacological Effects : Preliminary investigations into the neuropharmacological properties revealed that the compound may exhibit anxiolytic effects in rodent models, possibly through modulation of serotonergic pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide?

A palladium(II)-catalyzed cross-coupling reaction is a validated method. For example, a protocol involves reacting N-(2-bromophenyl)acetamide with a boronate ester in a THF:H₂O (5:1) solvent system, using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base under nitrogen at 80°C for 5 hours. Post-reaction purification via column chromatography yields the target compound. This method balances efficiency and scalability .

Q. How is the compound characterized post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical. NMR confirms regiochemistry (e.g., cyclopropane and oxadiazole ring integration), while MS validates molecular weight. High-resolution MS (HRMS) or LC-MS is recommended for purity assessment. Complementary techniques like IR spectroscopy can verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its amide and heterocyclic moieties. Stability tests should assess degradation under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) and photostability via UV-Vis exposure. Monitor decomposition using HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design analogs by modifying:

  • Cyclopropane ring : Replace with other strained alicycles (e.g., bicyclo[2.2.1] groups) to assess steric effects.
  • Oxadiazole moiety : Substitute with 1,3,4-thiadiazole or triazole to evaluate heterocycle influence on bioactivity.
  • Acetamide linker : Introduce methyl or ethyl groups to probe conformational flexibility. Test analogs in enzyme inhibition assays (e.g., kinase panels) and cellular viability screens (e.g., cancer cell lines) .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or compound purity. Mitigation strategies:

  • Reproducibility : Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Purity verification : Use quantitative NMR (qNMR) or elemental analysis to confirm >95% purity.
  • Structural confirmation : Single-crystal X-ray diffraction can resolve ambiguities in regiochemistry .

Q. What strategies optimize synthetic yield while adhering to green chemistry principles?

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity.
  • Catalyst loading : Reduce Pd(dppf)Cl₂ from 0.1 eq to 0.05 eq via microwave-assisted synthesis (e.g., 100°C, 30 min).
  • Workup simplification : Replace column chromatography with antisolvent crystallization (e.g., hexane/DCM) .

Q. How to computationally model interactions between this compound and biological targets?

Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding to kinases or GPCRs. Key steps:

  • Ligand preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian.
  • Protein-ligand dynamics : Simulate binding stability over 100 ns; analyze RMSD and hydrogen-bonding networks. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.